

discovery and history of 2-Cyanopropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanopropanoic acid

Cat. No.: B3031704

[Get Quote](#)

An In-depth Technical Guide to **2-Cyanopropanoic Acid**: From Synthesis to Application

Introduction: The Duality of Reactivity

2-Cyanopropanoic acid, also known as alpha-cyanopropionic acid, is an organic compound featuring both a carboxyl group (-COOH) and a nitrile group (-CN) attached to the same ethyl backbone.^[1] This bifunctional nature makes it a molecule of significant interest and a versatile intermediate in the landscape of organic synthesis. Its molecular formula is C₄H₅NO₂, and it possesses a chiral center at the alpha-carbon, meaning it can exist as two distinct enantiomers.^{[2][3]}

While the specific moment of its initial discovery is not prominently documented, its history is intrinsically linked to the broader development of organic chemistry and the exploration of cyano compounds. The synthesis of related molecules, such as acrylonitrile by French chemist Charles Moureu in 1893, set the stage for the investigation and creation of a wide array of nitrile-containing compounds.^[4] **2-Cyanopropanoic acid** emerged as a valuable building block due to the orthogonal reactivity of its two functional groups, allowing for sequential and selective chemical transformations.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, applications, and safe handling of this important chemical intermediate.

Core Synthesis: Hydrolysis of an Ester Precursor

The most common and reliable method for producing **2-Cyanopropanoic acid** is through the hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate. This approach is favored for its high yield and straightforward procedure.

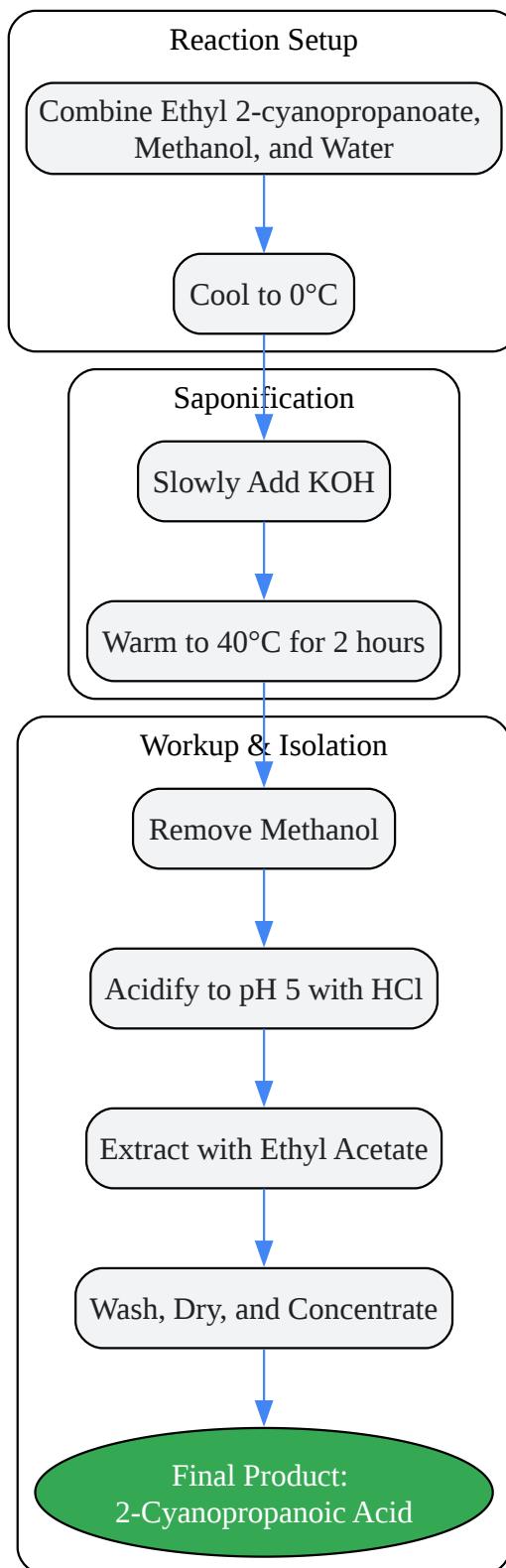
Causality and Experimental Rationale

The synthesis relies on the principle of saponification, a classic organic reaction where an ester is cleaved by a base (in this case, potassium hydroxide) into its constituent alcohol and the salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate salt, yielding the final carboxylic acid product.

- **Choice of Base:** Potassium hydroxide (KOH) is a strong base that effectively drives the hydrolysis reaction to completion.
- **Temperature Control:** The initial addition of KOH is performed at 0°C to manage the exothermic nature of the reaction and prevent potential side reactions. The subsequent warming to 40°C provides the necessary activation energy to ensure a complete and reasonably paced reaction.^[5]
- **Workup Procedure:** After the reaction, methanol is removed to simplify the extraction process. The mixture is then acidified. The choice of pH 5 is crucial to ensure the complete protonation of the carboxylate without creating a strongly acidic environment that could potentially hydrolyze the nitrile group.^[5] Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Experimental Protocol: Synthesis via Ester Hydrolysis^{[5][6]}

Materials:


- Ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol)
- Methanol (4 mL)
- Water (4 mL)
- Potassium hydroxide (KOH) (882 mg, 16 mmol)

- 1 N Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Reaction flask, magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator.

Procedure:

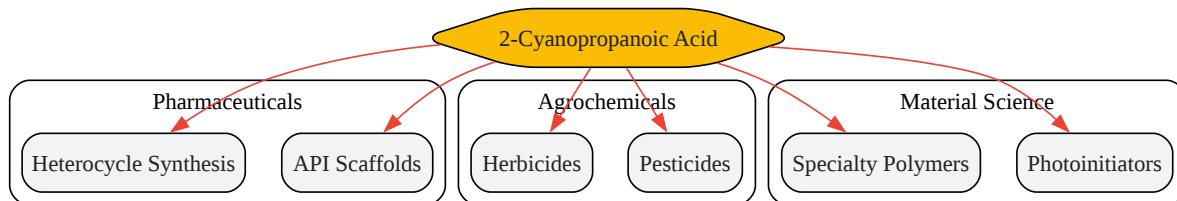
- Combine ethyl 2-cyanopropanoate (1.0 g), methanol (4 mL), and water (4 mL) in a reaction flask equipped with a magnetic stirrer.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add potassium hydroxide (882 mg) to the cooled mixture while stirring.
- Remove the ice bath and warm the reaction system to 40°C. Maintain stirring at this temperature for 2 hours.
- Upon completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.
- Adjust the pH of the remaining aqueous solution to 5 using 1 N hydrochloric acid.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (2 x 50 mL).
- Combine the organic phases and wash with a saturated brine solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-Cyanopropanoic acid**.

The expected outcome is a purple or pale yellow oil with a typical yield of around 85%.[\[5\]](#)

[Click to download full resolution via product page](#)*Workflow for the synthesis of **2-Cyanopropanoic acid**.*

Physicochemical Properties

Understanding the physical and chemical properties of **2-Cyanopropanoic acid** is essential for its application in synthesis and for ensuring safe handling.


Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NO ₂	[1] [2] [5]
Molecular Weight	99.09 g/mol	[2] [5] [6]
CAS Number	632-07-5	[1] [2] [5]
Appearance	Colorless to pale yellow liquid or off-white solid	[1] [6]
Melting Point	35°C	[5] [7]
Boiling Point	~185-271°C (estimates vary)	[5] [6]
Density	~1.14 - 1.19 g/cm ³	[6] [8] [9]
pKa	2.57 ± 0.10 (Predicted)	[5]
Solubility	Soluble in polar solvents like water and alcohols	[1] [10]

Applications in Drug Discovery and Industry

The utility of **2-Cyanopropanoic acid** stems from its identity as a versatile chemical intermediate. The nitrile and carboxylic acid groups can be manipulated independently to build more complex molecular architectures.

- **Pharmaceuticals:** It serves as a key starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[\[6\]](#)[\[10\]](#) Its structure can be incorporated into heterocyclic compounds and other scaffolds common in medicinal chemistry.
- **Agrochemicals:** The compound is used in the development of new herbicides and pesticides, where the cyano group can be a crucial part of the active molecule.[\[1\]](#)[\[6\]](#)

- Polymer Chemistry: It can act as a monomer or a precursor for creating specialty polymers with tailored properties.[6][10]
- UV Curing: It is utilized as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives, where it helps initiate rapid polymerization upon exposure to UV light.[7]

[Click to download full resolution via product page](#)

Applications of 2-Cyanopropanoic acid as a versatile intermediate.

Safety and Handling

2-Cyanopropanoic acid is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
- Corrosivity: Causes severe skin burns and eye damage.[2]
- Irritation: Irritating to the respiratory system.[11]

Recommended Handling Procedures:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [12][13]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]
- Skin Protection: Wear suitable protective, chemical-impermeable gloves and clothing to prevent skin contact.[12][13]
- Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]
- Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and explosion-proof equipment for cleanup. Prevent the chemical from entering drains.[12]

Conclusion

2-Cyanopropanoic acid stands as a testament to the power of functional group chemistry.

While its specific origin story may be woven into the broader fabric of organic synthesis history, its modern-day importance is clear and well-defined. Through straightforward and high-yielding synthetic routes like ester hydrolysis, this bifunctional molecule is made readily available for a multitude of applications. For professionals in drug development, agrochemical research, and material science, **2-Cyanopropanoic acid** is not merely a reagent but a strategic building block, enabling the construction of complex and valuable target molecules. Its continued use underscores the enduring principle that simple, versatile intermediates are the cornerstones of chemical innovation.

References

- **2-Cyanopropanoic acid** ethyl ester. ChemBK. [\[Link\]](#)
- **2-Cyanopropanoic acid** | C4H5NO2 | CID 352855. PubChem - NIH. [\[Link\]](#)
- Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5) for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- **2-Cyanopropanoic acid**. MySkinRecipes. [\[Link\]](#)
- **2-cyanopropanoic acid**. Stenutz. [\[Link\]](#)
- (2R)-**2-cyanopropanoic acid** | C4H5NO2 | CID 51422750. PubChem - NIH. [\[Link\]](#)
- alpha-Cyanopropionic acid. ChemBK. [\[Link\]](#)
- **2-cyanopropanoic acid** - 632-07-5, C4H5NO2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [\[Link\]](#)

- **2-Cyanopropanoic acid.** Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.. [\[Link\]](#)
- Acrylonitrile. Wikipedia. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 632-07-5: 2-cyanopropanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Cyanopropanoic acid | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 5. Propanoic acid, 2-cyano- | 632-07-5 [chemicalbook.com]
- 6. 2-Cyanopropanoic acid [myskinrecipes.com]
- 7. nbino.com [nbino.com]
- 8. 2-cyanopropanoic acid [stenutz.eu]
- 9. 2-Cyanopropanoic acid _ 上海瑞一医药科技股份有限公司【官网】 -Ruiyi Tech [ruiyitech.com]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [discovery and history of 2-Cyanopropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3031704#discovery-and-history-of-2-cyanopropanoic-acid\]](https://www.benchchem.com/product/b3031704#discovery-and-history-of-2-cyanopropanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com